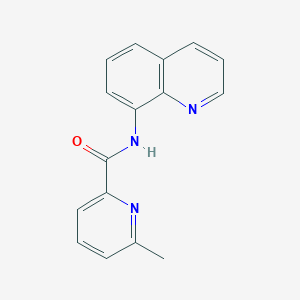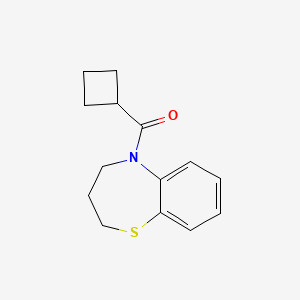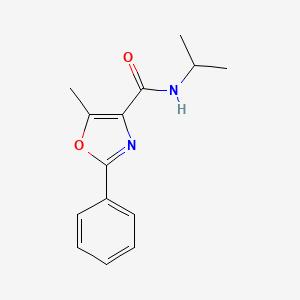
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate, also known as TPCA-1, is a small molecule inhibitor of the enzyme IKK-2, which is a key regulator of the NF-κB signaling pathway. The NF-κB pathway is involved in many cellular processes, including inflammation, immunity, and cell survival. TPCA-1 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other disorders.
Wirkmechanismus
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate inhibits the enzyme IKK-2, which is a key regulator of the NF-κB signaling pathway. The NF-κB pathway is involved in many cellular processes, including inflammation, immunity, and cell survival. By inhibiting IKK-2, (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate blocks the activation of the NF-κB pathway, leading to decreased inflammation and cell survival.
Biochemical and Physiological Effects:
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In preclinical studies, (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has also been shown to induce apoptosis (cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate is its specificity for IKK-2, which allows for targeted inhibition of the NF-κB pathway. However, one limitation of (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate is its relatively low solubility, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate. One area of interest is the development of more potent and selective inhibitors of IKK-2. Another area of interest is the development of (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate and its effects on cellular processes.
Synthesemethoden
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate can be synthesized using a variety of methods, including the reaction of (4-tert-butylphenyl)methylamine with 2-aminopyridine-3-carboxylic acid, followed by esterification with an appropriate alcohol. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of solid-phase synthesis.
Wissenschaftliche Forschungsanwendungen
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has been extensively studied in the context of its potential therapeutic applications. In preclinical studies, (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has been shown to have anti-inflammatory effects in a variety of models, including models of rheumatoid arthritis, inflammatory bowel disease, and asthma. (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has also been shown to have anti-tumor effects in a variety of cancer models, including breast cancer, lung cancer, and pancreatic cancer.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)13-8-6-12(7-9-13)11-21-16(20)14-5-4-10-19-15(14)18/h4-10H,11H2,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNBJPDZESUPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)C2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)


![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetamide](/img/structure/B7471793.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)